3,4,4'-Trichlorobenzhydrol
Overview
Description
3,4,4’-Trichlorobenzhydrol is a chemical compound with the molecular formula C13H9Cl3O . It has an average mass of 287.569 Da and a monoisotopic mass of 285.971893 Da . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of 3,4,4’-Trichlorobenzhydrol involves two stages . In the first stage, (4-chlorphenyl)magnesium bromide and 3,4-dichlorobenzaldehyde are combined in diethyl ether at 0 - 20°C for 4.5 hours under heating/reflux conditions . In the second stage, the product is treated with hydrogen chloride in diethyl ether and water .Molecular Structure Analysis
The molecular structure of 3,4,4’-Trichlorobenzhydrol consists of 13 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 1 oxygen atom . The exact arrangement of these atoms in the molecule can be visualized using a 3D model viewer .Physical and Chemical Properties Analysis
3,4,4’-Trichlorobenzhydrol is a solid substance . It has a predicted melting point of 124.52°C and a predicted boiling point of approximately 410.4°C at 760 mmHg . The predicted density is approximately 1.4 g/cm³, and the refractive index is n20D 1.63 .Scientific Research Applications
Corrosion Inhibition
Research on 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, has shown potential applications in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid solutions. These compounds, through adsorption on the steel surface, can significantly reduce corrosion and dissolution, with efficiency dependent on the molecular structure of the inhibitors (Bentiss et al., 2007).
Environmental Contaminants
Studies have identified organochlorine contaminants, including tris(4-chlorophenyl)methane and its metabolites, in environmental biological samples. These compounds, found globally, have been linked to the technical synthesis of DDT, suggesting a potential source and pathway for environmental contamination (Buser, 1995).
Electronic Materials
Research into the mobility of poly(3-hexylthiophene) transistors has highlighted the role of solvents, such as 1,2,4-trichlorobenzene, in improving field-effect mobilities through controlled microstructure formation. This has implications for the development of more efficient electronic devices (Chang et al., 2004).
Catalytic Processes
Catalytic oxidation studies using chlorinated benzenes have explored the effects of chlorine substituents on the oxidation behavior and the potential for environmental remediation. Such research provides insights into the design of catalysts for the degradation of persistent organic pollutants (Wang et al., 2015).
Dehalorespiration
Isolated bacterial strains capable of reductive dechlorination of chlorobenzenes offer a biological approach to the remediation of chlorinated environmental contaminants. This process, known as dehalorespiration, involves the use of chlorobenzenes as electron acceptors, providing a potential method for the cleanup of contaminated sites (Adrian et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
(4-chlorophenyl)-(3,4-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWIEXXWXCMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375290 | |
Record name | 3,4,4'-Trichlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660840-68-6 | |
Record name | 3,4,4'-Trichlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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